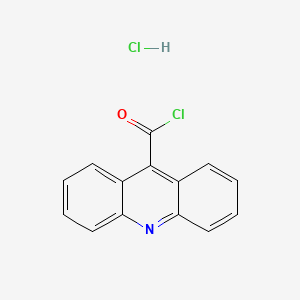

9-吖啶甲酰氯盐酸盐

概述

描述

Acridine-9-carbonyl chloride hydrochloride is a derivative of acridine . Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .

Synthesis Analysis

More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives . For instance, the compound methyl (9-oxo-9,10-dihydroacridine-4-carbonyl)-L-valinate was synthesized by reacting 9-oxo-9,10-dihydroacridine-4-carboxylic acid with methyl L-valinate .Molecular Structure Analysis

Acridine derivatives are identified by their three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations . The planar form of these derivatives makes intercalation into double-stranded DNA quite likely .Chemical Reactions Analysis

Acridine derivatives have been shown to intercalate into double-stranded DNA, which is fuelled by charge transfer and π-stacking interactions . This intercalation sandwiches the polyaromatic chromophore between the base pairs of the double helix and eventually causes the helical structure to unwind .Physical and Chemical Properties Analysis

Acridine has always been the focal point of interest in science due to its rigid structure, planarity, high thermal stability, ability to donate electrons, and its pharmacological, photophysical, and biological properties .科学研究应用

化学发光和免疫测定应用

吖啶酯与 9-吖啶甲酰氯盐酸盐密切相关,在免疫测定中用作化学发光 (CL) 标记。这些化合物在电化学触发后,为引发化学发光反应提供了一种替代传统溶液添加方法。这一进步通过减轻与传统触发溶液相关的问题,有助于开发更高效、更准确的免疫测定 (利蒂格和尼曼,1992 年)。此外,对化学发光吖啶盐(包括吖啶-9-羧酸的衍生物)的比较研究强调了它们作为医学诊断中 CL 指示剂或标记的潜力。这些化合物在化学发光和电化学发光免疫测定 (CLIA、ECLIA) 中非常有价值,为开发超灵敏发光测试奠定了基础 (切佐夫斯卡等人,2017 年)。

光物理和材料科学研究

吖啶衍生物已被合成并因其光物理行为而被研究,作为开发对温度/pH 敏感聚合材料的基础。合成了带有吖啶基团的新型丙烯酸单体,从而产生了具有独特荧光特性且对温度和 pH 变化敏感的均聚物和共聚物。这些材料显示出多功能应用的前景,可能用作生物材料来探测生物系统中的 pH 和温度 (关、刘和苏,2007 年)。

DNA 相互作用研究

吖啶衍生物与 DNA 之间的相互作用一直是广泛研究的课题。例如,吖啶肽药物在 DNA 序列中的嵌入揭示了药物-DNA 相互作用的见解,提供了潜在的治疗应用。这项研究还提供了有关吖啶衍生物嵌入 DNA 的结构动力学的有价值信息,这可能会影响新药和治疗策略的设计 (马利尼娜等人,2002 年)。

缓蚀

对卤代取代吖啶的研究表明了它们作为酸性环境中低碳钢的缓蚀剂的有效性。这些研究表明,卤素原子的存在显着增强了吖啶的抑制性能,为开发更有效的腐蚀防护策略提供了见解 (张等人,2018 年)。

作用机制

Target of Action

Acridine-9-carbonyl chloride hydrochloride, like other acridine derivatives, has a broad spectrum of biological activity . The primary targets of these compounds are DNA and related enzymes . The unique planar ring structure of acridine derivatives allows them to act as DNA intercalators . They also inhibit topoisomerase or telomerase enzymes .

Mode of Action

The mode of action of acridine-9-carbonyl chloride hydrochloride is primarily through DNA intercalation . The planar structure of the compound allows it to sandwich itself between the base pairs of the double helix, causing the helical structure to unwind . This interaction is fueled by charge transfer and π-stacking interactions .

Biochemical Pathways

The unwinding of the DNA helix due to the intercalation of the acridine derivative can affect various biological processes involving DNA and related enzymes . This can lead to inhibition of enzymes like topoisomerases and telomerases, which play crucial roles in DNA replication and cell division .

Result of Action

The result of the action of acridine-9-carbonyl chloride hydrochloride can vary depending on the specific biological context. Given its ability to interact with dna and inhibit key enzymes, it can potentially exhibit anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities .

安全和危害

The safety data sheet for a similar compound, Acridine Orange hemizinc salt, indicates that it is hazardous and suspected of causing genetic defects . It is recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, and use personal protective equipment as required .

未来方向

Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results . The development of acridine derivatives with enhanced therapeutic potency and selectivity as well as luminous materials is a main topic of recent research .

生化分析

Biochemical Properties

The biochemical properties of Acridine-9-carbonyl chloride hydrochloride are largely attributed to its semi-planar heterocyclic structure, which allows it to interact appreciably with different biomolecular targets

Cellular Effects

Acridine derivatives are known to have a broad range of effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Acridine-9-carbonyl chloride hydrochloride is not explicitly defined in the available literature. Acridine derivatives are known to exert their effects at the molecular level through DNA intercalation, which can subsequently impact biological processes involving DNA and related enzymes .

属性

IUPAC Name |

acridine-9-carbonyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO.ClH/c15-14(17)13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)13;/h1-8H;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKONHWWHFEDCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C(=O)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

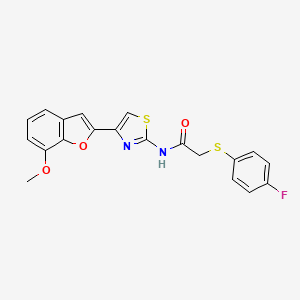

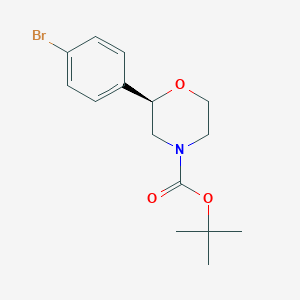

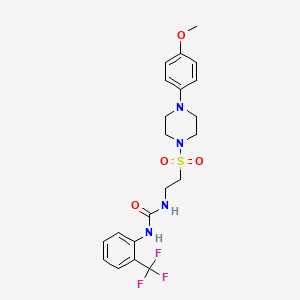

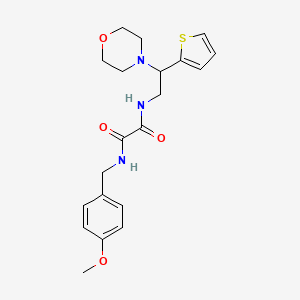

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-{3-[2-(2-hydroxyethoxy)ethoxy]propyl}carbamate](/img/structure/B2868218.png)

![N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2868225.png)

![N-[(3-chloro-4-fluorophenyl)methyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2868234.png)

![5-[2-(Cbz-amino)ethyl]-1H-tetrazole](/img/structure/B2868239.png)